

2-(4-Chlorophenyl)thiazole-5-carbaldehyde

chemical properties

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Cat. No.: B1451469

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An In-Depth Technical Guide to 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

2-(4-Chlorophenyl)thiazole-5-carbaldehyde is a bifunctional heterocyclic compound that has emerged as a crucial intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a stable thiazole core, a reactive carbaldehyde group, and a lipophilic chlorophenyl substituent, provides a unique combination of chemical handles for synthetic elaboration. The thiazole moiety is a well-established "privileged scaffold" in drug discovery, present in numerous approved drugs and clinical candidates, prized for its ability to engage in various biological interactions.^[1] This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this valuable compound, tailored for researchers and professionals in drug development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of **2-(4-Chlorophenyl)thiazole-5-carbaldehyde** is essential for its effective use in synthesis and research. The molecule's identity is unequivocally established by its CAS Registry Number: 721920-84-9.^{[2][3][4][5]}

Structural Data

The compound consists of a thiazole ring substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a formyl (carbaldehyde) group.

Diagram: Molecular Structure of **2-(4-Chlorophenyl)thiazole-5-carbaldehyde**

Caption: Structure highlighting the thiazole ring, 4-chlorophenyl group, and aldehyde moiety.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are critical for designing reaction conditions, purification protocols, and formulation studies.

Property	Value	Source
CAS Number	721920-84-9	[2][3][4]
Molecular Formula	C ₁₀ H ₆ ClNOS	[2]
Molecular Weight	223.68 g/mol	[2]
Appearance	Off-white solid	[6]
Boiling Point (Predicted)	377.6 ± 48.0 °C	[2]
Density (Predicted)	1.388 ± 0.06 g/cm ³	[2]
pKa (Predicted)	0.14 ± 0.10	[2]
Storage Conditions	2-8°C, under inert gas (Nitrogen or Argon)	[2]

Synthesis and Purification

The synthesis of **2-(4-Chlorophenyl)thiazole-5-carbaldehyde** is typically achieved via a variation of the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.

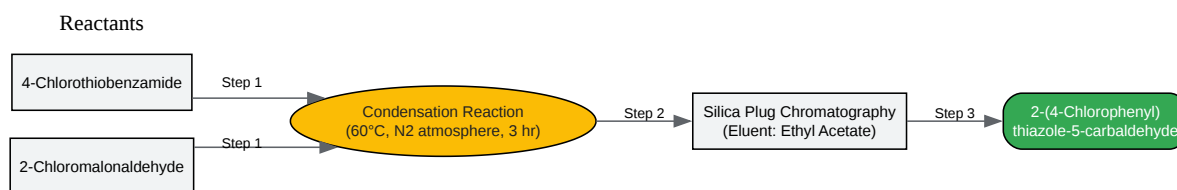
Recommended Synthetic Protocol

A robust and high-yielding procedure involves the condensation of 4-chlorothiobenzamide with a malonaldehyde equivalent.[2] This method avoids harsh conditions and provides the target compound with good purity.

Step-by-Step Methodology:

- **Reagent Preparation:** To a suitable reaction flask, add 4-Chlorobenzamide (1 equivalent), magnesium bicarbonate pentahydrate (0.5 equivalents), and 2-chloromalonaldehyde (1.5 equivalents).
- **Reaction Execution:** Place the flask under an inert atmosphere (e.g., Nitrogen). Stir the reaction mixture at 60 °C for approximately 3 hours.
- **Work-up and Purification:** Upon completion (monitored by TLC), allow the reaction mixture to cool. The crude product is then purified by passing it through a silica gel plug, eluting with ethyl acetate.
- **Isolation:** The solvent is removed from the collected fractions under reduced pressure to yield the final product, 2-(4-chlorophenyl)-1,3-thiazole-5-carbaldehyde, typically as a solid. A reported yield for a similar process is 92%.^[2]

Diagram: Synthetic Workflow



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Caption: A streamlined workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic data are characteristic of **2-(4-Chlorophenyl)thiazole-5-carbaldehyde**.

¹H NMR Spectroscopy

Proton NMR provides a clear fingerprint of the molecule. A typical spectrum in CDCl₃ reveals key signals.^[2]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
10.06	Singlet (s)	1H	Aldehyde proton (-CHO)
8.43	Singlet (s)	1H	Thiazole C4-H
7.99-7.96	Multiplet (m)	2H	Aromatic protons ortho to thiazole
7.49-7.46	Multiplet (m)	2H	Aromatic protons meta to thiazole

¹³C NMR and IR Spectroscopy

While specific experimental data from the initial searches is limited, the expected signals can be predicted based on the structure:

- ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~185-195 ppm), aromatic carbons (125-150 ppm), and thiazole ring carbons (115-170 ppm).
- IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1690-1715 cm⁻¹), C=N and C=C stretching from the aromatic and thiazole rings (~1400-1600 cm⁻¹), and C-Cl stretching (~1090 cm⁻¹).

Chemical Reactivity and Synthetic Potential

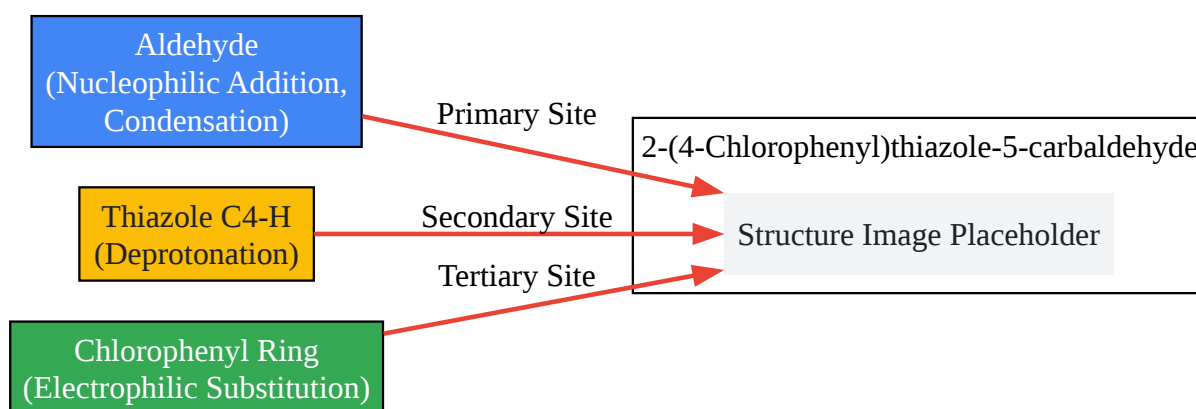
The reactivity of **2-(4-Chlorophenyl)thiazole-5-carbaldehyde** is dominated by its aldehyde functional group, making it a versatile precursor for a wide array of derivatives.

Key Reactive Sites

- **Aldehyde Group:** This is the primary site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), carboxylic acids (via oxidation), imines (via condensation with amines), and alkenes (via Wittig-type reactions).
- **Thiazole C4-H:** While the thiazole ring is electron-deficient, the C4 proton can potentially be deprotonated with a strong base to generate a nucleophile for further functionalization.
- **Aromatic Ring:** The chlorophenyl ring can undergo electrophilic aromatic substitution, although this is generally less favorable than reactions at the aldehyde.

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles and is conceptually related to the synthesis of this molecule's aldehyde group.^{[7][8][9][10]} The reaction involves an electrophilic iminium species, known as the Vilsmeier reagent, which attacks the aromatic ring.^{[9][10]}

Diagram: Key Reactive Centers



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Caption: Major sites of chemical reactivity on the **2-(4-Chlorophenyl)thiazole-5-carbaldehyde** scaffold.

Applications in Drug Discovery and Agrochemicals

The true value of **2-(4-Chlorophenyl)thiazole-5-carbaldehyde** lies in its role as a key intermediate. The thiazole core is a cornerstone in the development of novel therapeutic

agents.[6]

- **Anticancer Agents:** Many thiazole-containing hybrids have demonstrated significant antiproliferative activity.[11][12] For instance, derivatives have shown potent inhibitory effects against kinases like BRAFV600E, which are critical in certain cancers.[11][12] The aldehyde handle of this compound is a perfect starting point for synthesizing complex pyrazoline-thiazole hybrids and other scaffolds that exhibit cytotoxicity against cancer cell lines like MCF-7.[11]
- **Antimicrobial Agents:** The thiazole scaffold is integral to the synthesis of novel antibacterial and antifungal compounds.[13] By reacting the aldehyde with various amines and other nucleophiles, researchers can generate extensive libraries of Schiff bases and other derivatives for screening against pathogens like *S. aureus* and *C. albicans*. [13]
- **Agrochemicals:** Beyond pharmaceuticals, this compound serves as a building block for crop protection agents, including potential herbicides and fungicides.[6] Its structure allows for modifications that can tune its biological activity for agricultural applications.

Safety and Handling

As with any laboratory chemical, proper handling is crucial. While a specific, comprehensive toxicology report for this compound is not thoroughly established, data from related structures and supplier information provide essential guidance.[14]

- **Personal Protective Equipment (PPE):** Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles or face shield).[14][15]
- **Handling:** Use only with adequate ventilation, preferably in a chemical fume hood, to avoid breathing fumes or dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16] Keep away from sources of ignition.[14]
- **Storage:** Store in a tightly-closed container in a cool, dry, and well-ventilated area.[14][17] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]
- **Disposal:** Dispose of surplus and non-recyclable material through a licensed disposal company. Do not let the product enter drains.[14][17]

The risk statement R43 ("May cause sensitisation by skin contact") has been associated with this compound, highlighting the importance of avoiding skin contact.[2]

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